1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the chloromethyl group: This step often involves the chlorination of a methyl group attached to the bicyclo[1.1.1]pentane core.
Attachment of the 3,5-dichlorophenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the bicyclo[1.1.1]pentane core is alkylated with 3,5-dichlorobenzene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: Reduction can be used to modify the bicyclo[1.1.1]pentane core or the phenyl ring.
Common Reagents and Conditions:
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and amines. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride are common.
Major Products Formed:
Substitution reactions: Products include azides, thiols, and amines.
Oxidation reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction reactions: Products include reduced bicyclo[1.1.1]pentane derivatives and modified phenyl rings.
Scientific Research Applications
1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, or structural components of cells, depending on its functional groups and overall structure.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
Similar Compounds: Examples include 1-(Hydroxymethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane and 1-(Aminomethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane.
Uniqueness: The presence of the chloromethyl group and the 3,5-dichlorophenyl substituent imparts unique chemical reactivity and potential biological activity, distinguishing it from other derivatives.
Properties
IUPAC Name |
1-(chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)8-1-9(14)3-10(15)2-8/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSODZCBENGWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC(=C3)Cl)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.